3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide
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Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of chlorophenyl, sulfanyl, and trifluoromethyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorothiophenol with 3-bromopropanoic acid to form 3-[(4-chlorophenyl)sulfanyl]propanoic acid . This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. Finally, the hydrazide is condensed with 2-(trifluoromethyl)benzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfanyl]propanoic acid
- 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both chlorophenyl and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14ClF3N2OS |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C17H14ClF3N2OS/c18-13-5-7-14(8-6-13)25-10-9-16(24)23-22-11-12-3-1-2-4-15(12)17(19,20)21/h1-8,11H,9-10H2,(H,23,24)/b22-11+ |
InChI Key |
BKXXSKDMBWHDII-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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